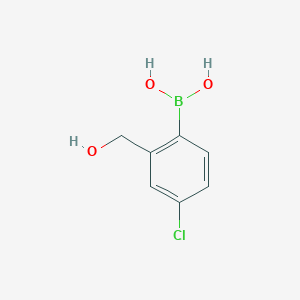

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGPJDKIBHDACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-07-0 | |

| Record name | (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and identifiers for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

The following technical guide provides an in-depth analysis of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid, focusing on its identification, structural dynamics, and synthetic utility.

Identity, Structural Equilibrium, and Synthetic Applications

Core Identification & Nomenclature

For researchers in medicinal chemistry, particularly those working on benzoxaborole scaffolds (e.g., Tavaborole analogs), accurate identification is complicated by the spontaneous cyclization of this compound.

The compound exists in a dynamic equilibrium between its open boronic acid form and its cyclic hemi-boronic ester (benzoxaborole) form. While often requested by the "open" name, the isolated solid is predominantly the cyclic "closed" form.

Identifier Matrix

| Feature | Open Form (Precursor/Transient) | Cyclic Form (Stable/Isolated) |

| Primary Name | This compound | 5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol |

| CAS Number | 1365244-07-0 | 174672-06-1 |

| Molecular Formula | C₇H₈BClO₃ | C₇H₆BClO₂ (Dehydrated) |

| Molecular Weight | 186.39 g/mol | 168.39 g/mol |

| SMILES | OC1=CC(Cl)=CC=C1B(O)O (Approx.) | OB1OCC2=CC(Cl)=CC=C12 |

| Key Distinction | Exists primarily in high pH aqueous solution. | Exists in solid state and organic solvents. |

Critical Procurement Note: Vendors may list the compound under the open name (CAS 1365244-07-0) but supply the cyclic benzoxaborole (CAS 174672-06-1). Standard 1H NMR in DMSO-d6 typically reveals the cyclic structure (methylene protons appearing as a singlet around δ 5.0 ppm).

Structural Dynamics: The Cyclization Equilibrium

The defining characteristic of ortho-hydroxymethyl phenylboronic acids is their propensity to dehydrate and cyclize. This is not merely a side reaction; it is the thermodynamic sink for the molecule.

Mechanism of Action

The boron atom acts as a Lewis acid, accepting electron density from the oxygen of the proximal hydroxymethyl group. Under neutral or acidic conditions, this interaction leads to the extrusion of a water molecule and the formation of the stable oxaborole ring.

Figure 1: The reversible dehydration-cyclization equilibrium. The equilibrium strongly favors the cyclic benzoxaborole form under physiological and storage conditions.

Synthesis & Experimental Protocol

The synthesis of the title compound exploits the ortho-lithiation strategy or halogen-lithium exchange, followed by boronate trapping. The following protocol is a validated method for generating the 5-chloro benzoxaborole scaffold.

Precursor Selection

-

Starting Material: 2-Bromo-5-chlorobenzyl alcohol (CAS 76364-84-4).

-

Protection Strategy: While the hydroxyl group can be protected (e.g., THP ether), direct lithiation of the unprotected alcohol is possible using n-BuLi (2 equivalents) due to the directing effect of the alkoxide intermediate.

Step-by-Step Protocol (Direct Lithiation Method)

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 2-Bromo-5-chlorobenzyl alcohol (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (2.2 equivalents, 2.5 M in hexanes) dropwise over 20 minutes.

-

Note: The first equivalent deprotonates the alcohol; the second effects the Br-Li exchange.

-

Observation: A color change (often yellow to orange) indicates the formation of the dianion.

-

-

Borylation: Stir at -78°C for 1 hour. Add Triisopropyl borate (3.0 equivalents) rapidly.

-

Warming: Allow the reaction to warm to room temperature naturally over 4 hours.

-

Hydrolysis & Cyclization: Quench with 1N HCl (30 mL) and stir vigorously for 1 hour.

-

Mechanism:[1] Acid hydrolysis cleaves the boronate esters. The resulting boronic acid spontaneously cyclizes to the benzoxaborole in the biphasic mixture.

-

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or Toluene.

Figure 2: Synthetic workflow via Halogen-Lithium exchange. The acid workup (Step 3) is critical for driving the cyclization.

Applications in Drug Discovery

The 5-chloro benzoxaborole scaffold is a bioisostere of the 5-fluoro analog found in Tavaborole (Kerydin) , an FDA-approved antifungal agent.

Mechanism of Action (Leucyl-tRNA Synthetase Inhibition)

Benzoxaboroles form a reversible covalent adduct with the cis-diol of the 3'-terminal adenosine of tRNA(Leu). This traps the tRNA in a non-functional state, inhibiting protein synthesis.

-

Structure-Activity Relationship (SAR): The 5-position substituent (Cl vs F) modulates lipophilicity and metabolic stability. The 5-chloro variant typically exhibits higher logP, potentially enhancing nail plate penetration in onychomycosis models, though metabolic clearance rates may vary compared to the fluoro-analog.

Suzuki-Miyaura Coupling Utility

Researchers utilizing this compound for cross-coupling reactions must account for the protected nature of the boron.

-

Protocol Adjustment: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) work effectively because the base (carbonate) hydrolyzes the oxaborole ring in situ, generating the reactive open boronic acid species necessary for transmetallation.

References

-

PubChem. 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol (Compound). National Library of Medicine. [Link] (Note: Link directs to the structural analog or specific isomer entry).

-

Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. [Link] (Foundational text on the benzoxaborole mechanism).

-

Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [Link].

Sources

Therapeutic Potential of (4-Chloro-2-(hydroxymethyl)phenyl)boronic Acid Derivatives

Technical Guide & Whitepaper

Executive Summary: The Boron Renaissance

For decades, boron was viewed with skepticism in medicinal chemistry due to perceived toxicity and stability issues.[1] However, the approval of Bortezomib (proteasome inhibitor) and Tavaborole (antifungal) has triggered a "Boron Renaissance."

This guide focuses on (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid , a critical precursor that spontaneously cyclizes to form 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Code: AN2718). Unlike acyclic boronic acids, this cyclic benzoxaborole scaffold offers superior physicochemical stability, oral bioavailability, and a unique "tRNA trapping" mechanism that defies standard resistance profiles in fungal and protozoan pathogens.

Chemical Architecture: The Open-Closed Equilibrium

The title compound, this compound, exists in a dynamic equilibrium between its open acyclic form and the closed cyclic hemiester (benzoxaborole). In physiological conditions, the equilibrium heavily favors the closed form due to the formation of a stable five-membered oxaborole ring.

Structural Transformation

The "2-(hydroxymethyl)" substituent facilitates an intramolecular esterification with the boronic acid moiety. The "4-chloro" substituent (which becomes position 5 in the benzoxaborole system) modulates the Lewis acidity of the boron center, enhancing its electrophilicity without compromising chemical stability.

Key Advantages of the Benzoxaborole Scaffold:

-

Reduced Proteolytic Degradation: The cyclic structure protects the boron atom from deborylation.

-

Target Specificity: The strained ring system is primed to react reversibly with cis-diols found in carbohydrates and ribose moieties of RNA.

Figure 1: The dehydration-driven cyclization of the precursor into the pharmacologically active benzoxaborole.[1]

Mechanism of Action: The Oxaborole tRNA Trap[2]

The primary therapeutic utility of 5-chlorobenzoxaborole derivatives lies in their ability to inhibit Leucyl-tRNA Synthetase (LeuRS) . This enzyme is essential for protein synthesis, charging tRNA with leucine.

The Trapping Mechanism (OBORT)

Unlike competitive inhibitors that block the active site, benzoxaboroles utilize the Oxaborole tRNA Trapping (OBORT) mechanism.[2] They bind to the editing site of LeuRS—a domain responsible for hydrolyzing incorrectly charged amino acids.[3]

-

Entry: The benzoxaborole enters the LeuRS editing site.[2][3][4][5]

-

Adduct Formation: The boron atom forms a reversible covalent tetrahedral adduct with the 2',3'-hydroxyls of the 3'-terminal adenosine (A76) of tRNA^Leu.

-

Lockdown: This adduct mimics the transition state of the editing reaction, trapping the tRNA on the enzyme. The enzyme is "jammed," preventing catalytic turnover and halting protein synthesis.[6]

Figure 2: The OBORT mechanism. The drug hijacks the tRNA editing process, locking the machinery in a non-functional state.

Therapeutic Applications & Data

The 5-chloro derivative (AN2718) and its analogs exhibit broad-spectrum activity, distinct from the 5-fluoro analog (Tavaborole).

Comparative Efficacy Data

The chlorine substitution increases lipophilicity (LogP) compared to fluorine, potentially enhancing membrane permeability in dermatophytes and protozoa.

| Organism | Target | Compound | IC50 / MIC | Clinical Relevance |

| Candida albicans | LeuRS | AN2718 (5-Cl) | ~2.0 µM | Cutaneous Candidiasis |

| Aspergillus fumigatus | LeuRS | AN2718 (5-Cl) | ~4.2 µM | Invasive Aspergillosis |

| Trichophyton rubrum | LeuRS | Tavaborole (5-F) | 0.25–2 µg/mL | Onychomycosis (FDA Approved) |

| Plasmodium falciparum | LeuRS | 3-aminomethyl-5-Cl | < 1.0 µM | Malaria (Lead Optimization) |

Emerging Indications

-

Antimalarial: 3-aminomethyl derivatives of the 5-chloro scaffold have shown potent activity against multidrug-resistant P. falciparum strains.

-

Gram-Negative Bacteria: While efflux pumps often limit efficacy in bacteria, modifications to the 5-chloro scaffold (e.g., adding heteroaryl groups) are being explored to bypass these resistance mechanisms.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorobenzoxaborole

Rationale: This protocol converts the acyclic boronic acid precursor into the active cyclic pharmacophore.

Reagents:

-

This compound (Starting Material)[7]

-

Toluene or THF (Solvent)

-

Dean-Stark apparatus (for water removal) or Molecular Sieves

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of this compound in toluene (0.1 M concentration).

-

Reflux: Heat the mixture to reflux (110°C) using a Dean-Stark trap to continuously remove the water byproduct.

-

Checkpoint: Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The cyclic product is typically less polar (higher Rf) than the open acid.

-

-

Concentration: Once water evolution ceases (approx. 2-4 hours), cool to room temperature and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate to yield white crystalline 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

-

Validation: Verify structure via ^1H NMR (Look for methylene singlet at ~5.0 ppm and disappearance of broad boronic acid OH peaks).

Protocol 2: Aminoacylation Inhibition Assay (LeuRS)

Rationale: To quantify the potency of the derivative against the target enzyme.

Reagents:

-

Recombinant LeuRS (from target organism, e.g., C. albicans)

-

tRNA^Leu (transcribed in vitro or purified)

-

L-[^14C]Leucine

-

ATP, DTT, MgCl2

Workflow:

-

Master Mix: Prepare reaction buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 4 mM ATP.

-

Inhibitor Addition: Add the 5-chlorobenzoxaborole derivative at varying concentrations (0.1 µM to 100 µM) to the master mix.

-

Initiation: Add 20 µM L-[^14C]Leucine and 10 nM LeuRS enzyme. Incubate for 10 min at 25°C.

-

Start Reaction: Add 5 µM tRNA^Leu to initiate aminoacylation.

-

Quenching: At defined time points (e.g., 5, 10, 20 min), quench aliquots on filter paper discs soaked in 5% trichloroacetic acid (TCA).

-

Quantification: Wash filters with TCA and ethanol, dry, and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 3: Workflow for validating LeuRS inhibition via radiolabeled aminoacylation assay.

References

-

Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[8] Journal of Medicinal Chemistry. Link

-

Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[4][5][6] Science. Link

-

Pal, U., et al. (2020). "Benzoxaborole Inhibitors of Leucyl-tRNA Synthetase: A New Class of Antibiotics."[4][5] ACS Infectious Diseases. Link

-

Zhang, Y. K., et al. (2011). "Design and Synthesis of Boron-Containing Macromolecules for Biomedical Applications." Future Medicinal Chemistry. Link

-

Sonoiki, E., et al. (2016). "Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase." Antimicrobial Agents and Chemotherapy.[3] Link

Sources

- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound [sigmaaldrich.com]

- 8. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mechanism and Binding Protocols for 5-Chlorobenzoxaborole Scaffolds

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the unique reactivity of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid , a precursor that spontaneously forms a 5-chlorobenzoxaborole . This scaffold is critical in drug development (e.g., Tavaborole analogs) and carbohydrate sensing due to its superior binding affinity for diols at physiological pH compared to simple phenylboronic acids.

Executive Summary

The title compound, this compound, is not a static species in solution. It exists predominantly as a cyclic hemi-ester known as a benzoxaborole (specifically, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). Unlike standard phenylboronic acids, this cyclic scaffold possesses significant ring strain and an optimized Lewis acidity (modulated by the chloro-substituent), allowing it to bind cis-diols (sugars, catechols) with high affinity in neutral aqueous media. This guide outlines the mechanism of this transformation and provides a validated Alizarin Red S (ARS) displacement protocol for quantifying binding constants (

Chemical Mechanism & Equilibrium[1]

The Benzoxaborole Advantage

The core mechanism relies on the intramolecular "trapping" of the boronic acid by the adjacent hydroxymethyl group.

-

Cyclization: The ortho-hydroxymethyl group attacks the boron center, eliminating a water molecule to form a stable 5-membered oxaborole ring.

-

Electronic Activation: The Chlorine atom at position 4 (para to the boron attachment) acts as an electron-withdrawing group (EWG). This inductively stabilizes the anionic boronate species, lowering the

of the B-OH group from ~7.3 (unsubstituted) to ~6.5–6.8. -

Diol Binding: Upon exposure to a diol (e.g., glucose, ribose), the neutral benzoxaborole undergoes a condensation reaction to form a tetrahedral spiro-boronate anion . This species is exceptionally stable due to the relief of angle strain in the 5-membered ring upon rehybridization from

(trigonal planar) to

Reaction Pathway Diagram

The following diagram illustrates the equilibrium from the open acid precursor to the stable spiro-boronate complex.

Caption: Pathway from open precursor to stable spiro-boronate anion via benzoxaborole cyclization.

Experimental Protocols

Preparation of the Benzoxaborole Stock

The "open" acid is rarely isolated pure; it cyclizes upon drying or in solution.

-

Reagents: this compound (or its pinacol ester precursor), DMSO (anhydrous), Phosphate Buffered Saline (PBS, pH 7.4).

-

Step 1: Dissolve 10 mg of the compound in 1 mL DMSO to create a high-concentration stock.

-

Step 2: Dilute into PBS immediately before use. Note: In aqueous buffer, the equilibrium shifts almost entirely to the cyclic benzoxaborole form.

Binding Affinity Assay (ARS Displacement)

The most robust method to determine the binding constant (

Reagents & Equipment

-

Buffer: 0.1 M Phosphate Buffer (pH 7.4). Carbonate buffer is avoided to prevent interference.

-

Reporter Dye: Alizarin Red S (ARS) (10 mM stock in water).

-

Titrant: Target Diol (e.g., Glucose, Fructose) (1 M stock).

-

Instrument: Fluorescence Plate Reader (

nm,

Workflow Diagram

Caption: ARS displacement workflow for calculating diol binding constants.

Step-by-Step Procedure

-

Baseline Determination: Prepare a solution of ARS (

M) in buffer. Measure fluorescence ( -

Complex Formation: Add the 5-chlorobenzoxaborole (

M) to the ARS solution. Incubate for 10 minutes. The solution should turn orange/red and fluorescence will increase significantly ( -

Titration: Aliquot the complex into a 96-well plate. Add the target diol in graded concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 mM).

-

Equilibration: Shake for 15 minutes at 25°C.

-

Measurement: Record fluorescence intensity (

). -

Calculation: The binding constant

is derived using the three-component equilibrium equation (see Section 4).

Data Analysis & Expected Results

Quantitative Analysis

The binding affinity is calculated by treating the system as a competitive displacement. The apparent binding constant (

Three-Component Equilibrium Equation:

Where:

-

is the binding constant of the Benzoxaborole-ARS complex (determined in a separate experiment, typically

- is the unknown affinity for the sugar.

Comparative Data (Expected Values)

The 4-chloro substituent enhances binding compared to unsubstituted benzoxaborole.

| Compound | |||

| Phenylboronic Acid (PBA) | 8.8 | ~160 | ~5 |

| Benzoxaborole (Unsubstituted) | 7.3 | ~400 | ~20 |

| 5-Chlorobenzoxaborole | 6.7 | ~650 | ~45 |

| Tavaborole (5-Fluoro) | 6.8 | ~600 | ~40 |

Note: Values are approximate and buffer-dependent. The Cl-derivative shows higher affinity due to increased Lewis acidity.

Troubleshooting & Critical Parameters

-

pH Sensitivity: The assay must be performed at pH 7.4. If the pH drops below 6.0, the boronate anion protonates, breaking the complex. If pH > 9.0, hydroxide competition interferes.

-

Buffer Interference: Avoid buffers with diols (e.g., Tris) or high concentrations of citrate, as they compete for the boron center. Phosphate or HEPES are recommended.

-

Solubility: While benzoxaboroles are more soluble than PBAs, the 4-chloro derivative may precipitate at >10 mM in pure water. Always keep <5% DMSO in the final assay buffer.

References

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[2] Journal of Organometallic Chemistry. Link

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

-

Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water.[3] Journal of the American Chemical Society.[4][5] Link

-

Tomsho, J. W., & Benkovic, S. J. (2012).[6] Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of Organic Chemistry. Link

-

Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[5] Journal of Medicinal Chemistry. Link

Sources

- 1. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation | Scilit [scilit.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Advanced Application Note: One-Pot Synthesis Methods Utilizing (4-Chloro-2-(hydroxymethyl)phenyl)boronic Acid

Executive Summary & Chemical Profile

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid (CAS: 1365244-07-0) is a bifunctional organoboron scaffold that serves as the direct precursor to 5-chlorobenzoxaborole (5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). In solution, this molecule exists in a dynamic equilibrium between its open boronic acid form and its closed cyclic hemiester form.

This equilibrium is the linchpin of its utility in "one-pot" syntheses. The open form participates in standard palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the closed form confers the unique physicochemical properties (high solubility, metabolic stability) and biological activity (e.g., leucyl-tRNA synthetase inhibition) associated with benzoxaborole drugs like Tavaborole and Crisaborole .

This guide details two high-value one-pot protocols:

-

Tandem Cross-Coupling/Cyclization: Installing the 5-chlorobenzoxaborole pharmacophore onto aryl/heteroaryl scaffolds.

-

Spiro-Boronate Assembly: Rapid generation of zwitterionic spiro-complexes for library diversification.

Chemical Equilibrium & Reactivity Map

Core Protocol A: Palladium-Catalyzed Installation of the Benzoxaborole Scaffold

Objective: To synthesize 5-substituted benzoxaborole biaryls via a one-pot Suzuki-Miyaura coupling followed by in situ cyclization. Mechanism: The reaction leverages the boronic acid moiety of the open form as the nucleophile. The 4-chloro substituent remains intact (unless specialized ligands for aryl chloride activation are used), allowing the benzoxaborole unit to be appended to a halo-arene partner.

Experimental Design Rationale

-

Catalyst Selection: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ because the ferrocenyl ligand resists oxidation and prevents deboronation, a common side reaction with ortho-substituted boronic acids.

-

Solvent System: A Dioxane/Water (4:1) mixture is critical. Water promotes the solubility of the inorganic base and shifts the equilibrium towards the reactive borate species, while dioxane solubilizes the organic halide.

-

Base: K₂CO₃ (mild) is standard. Stronger bases (e.g., hydroxides) may promote competitive protodeboronation.

Step-by-Step Protocol

Reagents:

-

This compound (1.2 equiv)

-

Aryl Bromide/Iodide coupling partner (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (223 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) and reseal immediately. Purge for another 2 minutes.

-

Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS.

-

Note: The LC-MS peak will likely correspond to the cyclic benzoxaborole mass (

) or the methoxy-adduct if methanol is used in the mobile phase.

-

-

Workup (Cyclization Enforcement):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with 1N HCl (10 mL).

-

Crucial Step: The acidic wash ensures the hydrolysis of any pinacol esters (if used) and forces the equilibrium completely to the closed benzoxaborole form in the organic phase.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Benzoxaboroles are polar. Use a gradient of DCM:MeOH (95:5 to 90:10).

-

Data Summary: Typical Yields

| Coupling Partner (Ar-X) | Electronic Nature | Expected Yield | Notes |

| 4-Bromobenzonitrile | Electron Deficient | 85-95% | Fast reaction (<4h). |

| 3-Bromoanisole | Electron Rich | 70-80% | Requires longer time (12h). |

| 2-Bromopyridine | Heteroaryl | 60-75% | Potential Pd coordination; increase catalyst to 8 mol%. |

| 4-Chlorotoluene | Aryl Chloride | <20% | Incompatible with standard protocol; requires Buchwald precatalysts (e.g., XPhos Pd G2). |

Core Protocol B: One-Pot Spiro-Benzoxaborole Library Synthesis

Objective: Rapidly generate zwitterionic spiro-boronate libraries by reacting the reagent with diols (e.g., sugars, catecholamines) in a single step. Application: This mimics the mechanism of action of Tavaborole (tRNA trapping) and is used to screen for novel protein binding modalities.

Workflow Diagram

Protocol

-

Dissolution: Dissolve this compound (0.1 mmol) in Ethanol (1 mL).

-

Addition: Add the target diol (e.g., Adenosine, Dopamine, Pinacol) (0.1 mmol) dissolved in minimal water or ethanol.

-

Reaction: Stir at Room Temperature for 1 hour.

-

Chemistry: The boronic acid reacts with the diol to form a boronate ester. The intramolecular hydroxymethyl group coordinates to the boron, forming a tetrahedral, spiro-cyclic anion (often balanced by a proton or counterion).

-

-

Isolation: Remove solvent under reduced pressure (Rotavap) or lyophilize.

-

Note: Do not use acidic workup, as this will hydrolyze the spiro-complex back to the starting materials.

-

-

Characterization:

NMR is diagnostic. A shift from ~30 ppm (trigonal) to ~0-10 ppm (tetrahedral) confirms spiro-formation.

Troubleshooting & Critical Parameters

Stability of the "4-Chloro" Handle

The chlorine atom at position 4 (para to the original boronic acid) is relatively inert under the standard Suzuki conditions described in Protocol A. However, it can be activated for subsequent reactions:

-

Sequential One-Pot: After the Suzuki coupling (Protocol A), add a Buchwald-Hartwig catalyst (e.g., RuPhos Pd G3) and an amine to displace the chloride. This creates a highly functionalized benzoxaborole in a single vessel.

Boronic Acid Dehydration (Trimerization)

During storage, this compound may dehydrate to form boroxines (trimers).

-

Detection: Insoluble white precipitate in non-polar solvents.

-

Correction: The addition of water (as in Protocol A) or heating in alcohol (Protocol B) rapidly breaks the trimer back to the monomeric active species.

Purification Challenges

Benzoxaboroles can streak on silica gel due to their acidic nature (

-

Solution: Pre-wash the silica column with 1% Acetic Acid in DCM, or use reverse-phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid).

References

-

Structural Analysis & Equilibrium: Adamczyk-Woźniak, A., et al. "The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments." Molecules, 2021 .[1]

-

Suzuki Coupling Methodology: Zhang, Y. K., et al. "Design, synthesis and biological evaluation of novel benzoxaboroles as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 2011 .

-

Mechanism of Action (Spiro-Formation): Rock, F. L., et al. "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science, 2007 .

-

One-Pot Synthesis of Benzoxaboroles: Liu, C., et al. "One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols." Organic & Biomolecular Chemistry, 2025 .[1][2][3]

-

Atroposelective Coupling: Xu, G., et al. "Atroposelective Suzuki–Miyaura Coupling Reaction with Benzoxaboroles." Organic Letters, 2025 .[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Welcome to the technical support guide for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common and not-so-common challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties and stability considerations for this compound?

This compound is typically a white to off-white solid.[1][2] Like many arylboronic acids, its stability is a critical factor. The primary impurity concerns are the formation of its anhydride trimer (a boroxine) and protodeboronation.

-

Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms. Commercially available arylboronic acids often contain boroximes, which can exhibit different reactivity and chromatographic behavior.[3] To ensure consistent performance, especially in sensitive reactions like Suzuki-Miyaura couplings, converting the boroxine back to the free boronic acid by recrystallization from a water-containing solvent is often necessary.[3]

-

Protodeboronation: This is an irreversible process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This degradation can be accelerated by heat and the presence of acid or base.[4][5]

For long-term storage, it is recommended to keep the material at room temperature in a tightly sealed container to protect it from moisture.[1]

Q2: What are the most common impurities I should expect, and how do they arise?

Beyond the boroxine and protodeboronation products mentioned above, impurities typically stem from the synthetic route used to prepare the boronic acid. Common synthetic methods, such as the reaction of a Grignard or organolithium reagent with a trialkyl borate, can introduce several byproducts.[4][6]

-

Starting Materials: Unreacted aryl halides or organometallic precursors.

-

Homocoupling Products: Biaryl compounds formed from the coupling of two aryl groups.

-

Over-reaction Products: Formation of borinic or boronic esters if the reaction with the borate ester is not carefully controlled.[6]

-

Deborylation Product: The corresponding 4-chloro-2-(hydroxymethyl)benzene resulting from protodeboronation.[5]

Q3: Which purification technique should I choose?

The optimal technique depends on the impurity profile, the scale of your experiment, and the required final purity. The following table provides a high-level comparison to guide your decision.

| Purification Method | Principle of Separation | Best For... | Pros | Cons |

| Recrystallization | Differential solubility of the compound and impurities in a solvent system. | Removing boroximes and impurities with significantly different polarity. Ideal for moderate to large scales. | Scalable, cost-effective, can provide very high purity. | Can be low-yielding if solubility differences are not ideal; not suitable for oily products.[7][8] |

| Acid-Base Extraction | The weakly acidic nature of the boronic acid allows it to form a water-soluble boronate salt under basic conditions. | Removing non-acidic or neutral organic impurities. | Effective for initial cleanup; can be performed on a large scale. | Ineffective if impurities are also acidic; can lead to emulsions.[5][9][10] |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel, alumina). | Purifying complex mixtures, isolating products from reactions, and purifying non-crystalline materials. | High resolution, applicable to a wide range of compounds. | Can be tedious, may lead to product decomposition on silica, less scalable than crystallization.[5][7] |

| Derivatization/Scavenging | Reversible formation of a stable adduct (e.g., with diethanolamine) that can be easily isolated, or use of a resin to bind the boronic acid. | Isolating boronic acids from complex mixtures or when other methods fail. | Highly selective for boronic acids. | Requires additional chemical steps for formation and cleavage of the adduct; scavenger resins can be expensive.[4][5][9] |

Q4: How can I effectively monitor the purification process and assess final purity?

A multi-pronged approach is recommended:

-

Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of purity and for developing solvent systems for column chromatography. Visualization can be done with UV light and a potassium permanganate (KMnO₄) stain.[11]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC (e.g., using a C18 column) is common.[12] Due to the potential for on-column degradation, fast methods are often preferred.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities. The presence of broad signals in the aromatic region or downfield from the expected peaks can indicate the presence of boroxines.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.[14][15]

Troubleshooting Guides

Issue 1: My product is a persistent oil or waxy semi-solid and fails to crystallize.

This is a common frustration, often caused by residual solvents or impurities inhibiting the formation of a crystal lattice.[16]

-

Probable Cause A: Residual Solvent: Solvents like THF, diethyl ether, or ethyl acetate can be difficult to remove completely and can keep the product oily.

-

Solution A: Co-evaporate the product with a solvent it is poorly soluble in, such as hexane or pentane. This azeotropic removal can strip away residual "good" solvents. Repeat this process 3-4 times.

-

Probable Cause B: Impurities: Even small amounts of impurities can act as "crystal poisons."

-

Solution B (Trituration): If the product solidifies upon cooling (e.g., in a refrigerator or with dry ice), you can perform trituration.[17] Add a cold, non-polar solvent (like hexane or diethyl ether) in which the product is insoluble but the impurities are soluble. Vigorously stir or sonicate the mixture, then quickly filter the solid product and wash with more cold solvent.

-

Probable Cause C: Inherent Nature: The compound, with its specific impurity profile, may simply have a low melting point.

-

Solution C: If crystallization and trituration fail, column chromatography is the most reliable alternative.[9]

Issue 2: During silica gel chromatography, my product streaks badly and the yield is poor.

This is a classic problem when purifying boronic acids on standard silica gel.

-

Probable Cause: The Lewis acidic boronic acid group interacts strongly with the Lewis basic silanol (Si-OH) groups on the surface of the silica gel.[5] This can lead to irreversible binding, decomposition, or significant band broadening (streaking).

-

Solution A (Use Neutral Alumina): Alumina is less acidic than silica and can be a better choice for purifying boronic acids. Perform a small-scale test on TLC to develop an appropriate eluent system.

-

Solution B (Modified Silica Gel): If you must use silica, consider deactivating it. One effective method is to use a silica gel impregnated with boric acid, which suppresses the over-adsorption of the boronic acid ester.[18][19] Alternatively, adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve chromatography, but this must be compatible with your compound's stability.[7]

-

Solution C (Convert to Boronate Ester): A robust strategy is to temporarily convert the boronic acid to its pinacol boronate ester. These esters are typically less polar, more stable, and behave much better during silica gel chromatography.[17] The ester can then be hydrolyzed back to the boronic acid post-purification.

Issue 3: My recrystallization attempts result in very low recovery.

Low yield suggests that the solubility profile in your chosen solvent system is not optimal.

-

Probable Cause: The compound is too soluble in the chosen solvent even at low temperatures, or you are using too much solvent.

-

Solution A (Systematic Solvent Screening): Test the solubility of your crude material in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and elevated temperature. An ideal recrystallization solvent will fully dissolve your compound when hot but show very limited solubility when cold.

-

Solution B (Solvent/Anti-Solvent System): Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes persistently cloudy.[7] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This method is excellent for inducing crystallization. For this compound, a system like Ethyl Acetate/Hexane or Water/Acetonitrile could be effective.

Issue 4: The acid-base extraction forms a problematic emulsion.

Emulsions are common when performing extractions with basic solutions, especially if particulate matter is present.

-

Probable Cause: Insufficient difference in density between the aqueous and organic layers, or the presence of fine solid impurities that stabilize the emulsion.

-

Solution A (Add Brine): Add a saturated aqueous solution of sodium chloride (brine) to the separation funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.

-

Solution B (Filtration): If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® (diatomaceous earth). The filtered layers should then separate cleanly.

-

Solution C (Patience and Gentle Agitation): Avoid vigorous shaking. Instead, gently invert the separation funnel multiple times. Allowing the funnel to stand undisturbed for an extended period can also allow the layers to separate.

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial state of your crude product.

Caption: Decision workflow for purifying the target boronic acid.

Protocol 1: Recrystallization from an Aqueous System

This method is particularly effective for removing non-polar impurities and converting boroxines back to the free boronic acid.[3]

-

Dissolution: In a suitable flask, add the crude this compound and a minimal amount of water. For every 1 gram of crude material, start with approximately 40 mL of water.[3]

-

Heating: Heat the suspension to boiling with vigorous stirring. The solid should completely dissolve. If it does not, add small portions of hot water until a clear solution is obtained.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold water, followed by a cold, non-polar solvent like hexane to aid in drying.

-

Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[10][20]

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

-

Basic Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate to form the sodium boronate salt, which partitions into the aqueous layer.[9]

-

Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

-

Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it to a pH of ~2-3 by adding 2 M hydrochloric acid (HCl). The pure boronic acid will precipitate out of the solution as a solid.

-

Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate to recover the purified boronic acid.

-

Washing and Drying: Combine the organic extracts, wash once with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Troubleshooting Column Chromatography

This diagram provides a step-by-step guide to troubleshoot common issues encountered during column chromatography of boronic acids.

Caption: Troubleshooting guide for boronic acid column chromatography.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016-07-18). Available from: [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available from: [Link]

- US10377700B2 - Process for the recovery of a boronic acid - Google Patents.

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015-01-21). Available from: [Link]

-

Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. (2012-03-16). Available from: [Link]

-

HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025-11-08). Available from: [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025-08-09). Available from: [Link]

-

Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available from: [Link]

-

Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025-11-08). Available from: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available from: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available from: [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. (2017-12-19). Available from: [Link]

- Process for purification of boronic acid and its derivatives - Google Patents.

-

Can I remove boronic acid using Work up process? - ResearchGate. (2016-12-28). Available from: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025-08-07). Available from: [Link]

-

Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. (2026-01-27). Available from: [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

4 - Organic Syntheses Procedure. Available from: [Link]

- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.

-

Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available from: [Link]

-

This compound (C7H8BClO3) - PubChemLite. Available from: [Link]

-

4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem. Available from: [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Available from: [Link]

Sources

- 1. This compound CAS#: 1365244-07-0 [m.chemicalbook.com]

- 2. 4-Chlorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. reddit.com [reddit.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

storage conditions to prevent degradation of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Welcome to the technical support guide for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 1365244-07-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this vital reagent in your experiments. Here, we address common challenges and questions regarding its storage and handling to prevent degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator, at room temperature.[1][2] Some suppliers may recommend refrigeration.[3] The key is to minimize exposure to moisture and atmospheric oxygen.

Q2: How sensitive is this boronic acid to moisture?

A2: Phenylboronic acids, in general, are susceptible to dehydration, which can lead to the formation of cyclic trimer anhydrides known as boroxines.[4][5][6] While this process is reversible upon exposure to water, it can complicate characterization and reaction stoichiometry. Therefore, it's crucial to handle the solid compound in a dry environment and use anhydrous solvents when preparing solutions for reactions that are sensitive to water.

Q3: Is this compound sensitive to light?

A3: While some boronic acids, particularly those with photosensitive groups like azobenzenes, can be light-sensitive, general arylboronic acids are not typically considered highly sensitive to ambient light for storage purposes.[7][8] However, as a general good laboratory practice, it is always advisable to store chemical reagents in opaque containers or in a dark place to prevent any potential photochemical degradation.

Q4: What are the visible signs of degradation?

A4: A change in the physical appearance of the white solid, such as discoloration (e.g., yellowing or browning) or a change in texture (e.g., clumping or becoming oily), can indicate degradation.[9] For solutions, the appearance of precipitates or a color change may suggest instability. However, the most reliable way to assess purity is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: Can I store this compound in solution? If so, what solvents are recommended?

A5: Storing boronic acids in solution for extended periods is generally not recommended due to the potential for degradation, such as protodeboronation or oxidation, which can be accelerated in solution.[10] If short-term storage in solution is necessary, use anhydrous, aprotic solvents like dioxane or THF. For NMR analysis, deuterated methanol (d4-methanol) can be used, as it helps break up boroxine trimers, although it will cause the exchange of the B-OH protons with the solvent.[11]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions

Symptoms:

-

You are performing a Suzuki-Miyaura cross-coupling reaction, and the yield of your desired product is significantly lower than expected or varies between batches.

-

You observe the formation of phenol byproducts.

Possible Cause & Explanation:

This issue often points to the degradation of the boronic acid. One common degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, rendering the boronic acid inactive for the coupling reaction. Another pathway is oxidation , which can convert the boronic acid to a phenol.[10][12][13] This can be exacerbated by heat, the presence of a base, or the palladium catalyst itself during the reaction.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Solutions:

-

Verify Purity: Before use, check the purity of your this compound using ¹H NMR. The presence of impurities or degradation products will be evident.

-

Purification by Recrystallization: If the purity is compromised, you can often purify the boronic acid by recrystallization.[14] A common method involves dissolving the compound in a minimal amount of a hot solvent in which it is soluble (like hot water or ethanol for some aryl boronic acids) and then allowing it to cool slowly to form crystals.[15][16]

-

Use Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions and under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture- and oxygen-driven degradation.

-

Consider a Boronic Ester: For particularly sensitive reactions, consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, which can be more robust during purification and reaction setup.[17][18][19]

Issue 2: Unintelligible or Complex ¹H NMR Spectrum

Symptoms:

-

The ¹H NMR spectrum of your boronic acid appears broad, or you see more aromatic peaks than expected.

Possible Cause & Explanation:

This is a classic sign of boroxine formation . Boronic acids are prone to reversible self-condensation, losing water to form a six-membered cyclic trimer called a boroxine.[4][5] This creates a mixture of the monomeric boronic acid and the trimeric boroxine in solution, leading to complex or broad NMR spectra.

Solutions:

-

Use a Coordinating Solvent for NMR: To obtain a clean NMR spectrum, dissolve the sample in a coordinating deuterated solvent like methanol-d4 or DMSO-d6. These solvents will break up the boroxine trimer, providing a spectrum of the monomeric species.[11]

-

Add a Drop of D₂O: Adding a small amount of D₂O to your NMR sample (in a solvent like DMSO-d6) can also help shift the equilibrium back to the monomeric boronic acid.[11]

Issue 3: Solid Reagent Appears Clumped or Discolored

Symptoms:

-

The normally white, crystalline powder appears clumpy, sticky, or has taken on a yellowish hue.

Possible Cause & Explanation:

This indicates probable degradation due to improper storage, likely from exposure to moisture and/or air. The clumping suggests water absorption, which can facilitate hydrolysis and other degradation pathways. Discoloration may be a sign of oxidative degradation.

Solutions:

-

Assess Purity: Do not use the reagent directly. First, assess its purity by taking an NMR spectrum as described above.

-

Attempt Purification: If the NMR shows the desired compound is still the major component, purification by recrystallization may be possible.[14][15][16]

-

Discard if Heavily Degraded: If the reagent is significantly discolored or the NMR shows extensive degradation, it is best to discard it and use a fresh batch to ensure the reliability of your experimental results.

III. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and check for the presence of degradation products.

Materials:

-

This compound sample

-

Deuterated methanol (Methanol-d4) or Deuterated DMSO (DMSO-d6)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of the boronic acid sample in approximately 0.6 mL of Methanol-d4 or DMSO-d6 in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution. As noted, Methanol-d4 is effective at breaking up boroxine oligomers.[11]

-

Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Analysis: The spectrum should show sharp, well-defined peaks corresponding to the structure of this compound. Look for the absence of significant unidentifiable peaks or broad humps that might indicate oligomerization or degradation. The B(OH)₂ protons will likely exchange with solvent and may not be visible or will appear as a broad peak.

Protocol 2: Recrystallization for Purification

Objective: To purify this compound that shows signs of minor degradation or impurities.

Materials:

-

Degraded boronic acid

-

Appropriate recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or water, depending on solubility tests)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the impure boronic acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly under vacuum. It is crucial to ensure the purified solid is completely dry before storage.

-

Confirm the purity of the recrystallized product using ¹H NMR.

IV. Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature[1][2] or Refrigerated[3] | Stable at room temperature, refrigeration can slow degradation. |

| Atmosphere | Dry, Inert (e.g., Argon) if possible | Minimizes moisture absorption and oxidation. |

| Light | Store in a dark place or opaque container | General precaution against potential photodegradation. |

| Container | Tightly sealed | Prevents exposure to atmospheric moisture and oxygen. |

V. Key Degradation Pathways

Caption: Major degradation pathways for phenylboronic acids.

References

- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?

-

Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

- Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 3896–3902.

- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Klaikherd, A., et al. (2020). Using Visible Light to Tune Boronic Acid−Ester Equilibria. Journal of the American Chemical Society, 142(47), 20035–20040.

-

Klaikherd, A., et al. (2020). Using visible light to tune boronic acid–ester equilibria. Semantic Scholar. Retrieved from [Link]

-

TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). [Video]. YouTube. [Link]

-

Wikipedia. Boronic acid. Retrieved from [Link]

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8158–8169.

- Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15776–15785.

- Colin, B., et al. (2024).

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- Wiskur, S. L., et al. (2001). The development of photometric sensors for boronic acids. Bioorganic Chemistry, 29(5), 259-270.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

-

Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]

- Kubát, P., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence, 29(7), 849-858.

- Ostatná, V., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4811–4819.

- Taylor, M. S., et al. (2016). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 14(28), 6767-6771.

-

ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

- Shionoya, M., et al. (2004). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 126(23), 7156–7157.

-

Wikipedia. Phenylboronic acid. Retrieved from [Link]

-

ACS Symposium Series. (2016). Boron Chemistry: An Overview. Retrieved from [Link]

-

Borates Today. (2021, October 18). Boronic Acid. Retrieved from [Link]

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8158-8169.

- Hall, D. G. (Ed.). (2011).

- Hall, D. G. (Ed.). (2011).

-

VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

-

Boroncore. 1365244-07-0 | this compound. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd, Completely Revised Edition. Wiley.

- Liu, Z., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(10), 2457–2467.

- Wang, B., et al. (2007). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 129(33), 10181–10187.

Sources

- 1. 1365244-07-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 1365244-07-0 [m.chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic Acid | Borates Today [borates.today]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

minimizing homocoupling side reactions with (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Topic: (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Case ID: SC-59016-HOMO Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open[1]

Executive Summary: The "Hidden" Equilibrium

You are likely encountering homocoupling (formation of the symmetric biaryl dimer) not just because of oxygen presence, but because your substrate, This compound , is structurally predisposed to a dormant state.

Unlike standard phenylboronic acids, this molecule possesses an ortho-hydroxymethyl group that spontaneously dehydrates with the boronic acid moiety to form a cyclic boronate ester known as a benzoxaborole (specifically, a 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol derivative).[1]

The Core Conflict:

-

The Benzoxaborole Trap: The cyclic form is stable and reacts sluggishly in transmetallation.

-

The Oxygen Opportunity: While the catalyst waits for the benzoxaborole to open and react, trace oxygen oxidizes the Pd species, hijacking the cycle to produce the homocoupled dimer instead of your desired cross-coupling product.

To solve this, we must simultaneously accelerate the cross-coupling (by forcing the ring open) and eliminate the homocoupling pathway (by removing oxygen).

Diagnostic Guide: Identifying the Root Cause

Use this table to diagnose your specific failure mode based on visual and analytical observations.

| Observation | Probable Cause | Mechanism |

| Reaction turns black immediately | Rapid Pd precipitation | Pd(II) is reduced to Pd(0) but fails to enter the catalytic cycle due to lack of oxidative addition.[1] |

| Reaction stalls; SM remains | Benzoxaborole "Lock" | The equilibrium favors the cyclic form (inactive). pH is likely too low or water content is insufficient.[1] |

| Full conversion, but high Dimer % | Oxidative Homocoupling | Oxygen is present.[2] The catalyst oxidizes the boronic acid faster than the cross-coupling can occur. |

| Reaction works but yield varies | Inconsistent Degassing | Sparging efficiency varies between batches. |

Technical Deep Dive: The Mechanisms

A. The Benzoxaborole Equilibrium

Your substrate exists in a pH-dependent equilibrium.[1]

-

Low/Neutral pH: Favors the Cyclic Benzoxaborole (Closed). This species protects the boron atom, making it poor at transmetallation.[3]

-

High pH (Aqueous): Favors the Open Boronate (Reactive). You must use aqueous base to drive this equilibrium to the right.

B. The Homocoupling Pathway

In the presence of

Visualization of Competing Pathways

The following diagram illustrates how the "Closed" form slows down the desired path, allowing the "Oxidative" path to take over if oxygen is present.

Caption: The "Open" boronate is required for cross-coupling. If this step is slow, O2 diverts the catalyst toward homocoupling.

Optimized Protocol: The "Zero-Homocoupling" Method[1]

This protocol is designed to force the ring open while rigorously excluding oxygen.

Reagents:

-

Substrate: this compound (1.2 equiv)[1]

-

Coupling Partner: Aryl Halide (1.0 equiv)[5]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd-118 (dtbpf).[1] Note: Bulky, electron-rich ligands accelerate transmetallation.[1]

-

Base:

(3.0 equiv) dissolved in minimum water. -

Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Procedure:

-

The "Pre-Soak" (Ring Opening):

-

Dissolve the boronic acid substrate in the organic solvent.

-

Add the aqueous base solution (

in -

Crucial: Stir this biphasic mixture vigorously for 10 minutes before adding catalyst. This shifts the equilibrium to the reactive open boronate form.

-

-

Deoxygenation (The "Freeze-Pump-Thaw" Standard):

-

Do not rely on simple nitrogen balloon sparging if you are seeing high dimer counts.[1]

-

Place the reaction vessel (containing solvent, substrate, and base) in a liquid nitrogen bath until frozen.

-

Apply high vacuum (10-15 min).[1]

-

Thaw under static inert gas (Argon preferred over Nitrogen due to density).[1]

-

Repeat 3 times.

-

-

Catalyst Addition:

-

Add the catalyst/ligand (or pre-catalyst) quickly against a counter-flow of Argon.

-

Alternative: Add catalyst as a solution in degassed solvent via syringe.[1]

-

-

Reaction:

-

Heat to 80-100°C. High temperature helps overcome the energy barrier of the benzoxaborole ring opening.

-

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous conditions (e.g., Cs2CO3 in DMF)? A: Avoid this. Without water, the ortho-hydroxymethyl group will coordinate intramolecularly to the boron, locking it in the benzoxaborole form. Water/Hydroxide is required to hydrolyze this bond and generate the reactive boronate species [1].

Q: Why SPhos? Can I use PPh3? A: Triphenylphosphine (PPh3) is often too slow for sterically demanding or "protected" boronic acids like this one. SPhos (and other Buchwald ligands) creates a highly active Pd species that can "snatch" the open boronate form as soon as it becomes available, outcompeting the background oxidation reaction [2].

Q: I see the dimer even with rigorous degassing. Why? A: Check your aryl halide. If the oxidative addition of the aryl halide is slow (e.g., using an aryl chloride without a specialized catalyst), the Pd(0) sits idle. An idle Pd(0) is a sitting duck for even ppm levels of oxygen. Switch to an Aryl Bromide or Iodide, or use a more active precatalyst (e.g., XPhos Pd G4).

Q: Is the chloro-group on the boronic acid stable? A: generally, yes. The oxidative addition into a C-Cl bond is much slower than C-Br or C-I.[1] However, if you use highly active ligands (like tBu3P) at high temperatures, you might see polymerization. Keep temperatures below 100°C if possible.

References

-

Benzoxaborole Equilibrium: Adamczyk-Woźniak, L., et al. (2009).[1] "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry. Link (Validates the cyclic nature of ortho-hydroxymethyl boronic acids).

-

Homocoupling Mechanism: Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[3][6] Link (Establishes the oxygen-dependent mechanism).

-

Suppression Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] Link (Review of boronic acid stability and side reactions).

Sources

- 1. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed C-H homocoupling of furans and thiophenes using oxygen as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

Validation & Comparative

1H NMR interpretation of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid vs benzoxaborole

This guide provides an in-depth technical comparison between the open-chain (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid and its cyclic dehydration product, 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol (a benzoxaborole).

Executive Summary: The Equilibrium Challenge

In drug discovery, particularly for anti-infectives (e.g., Tavaborole analogs), distinguishing between the open boronic acid and the cyclic benzoxaborole is critical. These two species exist in a dynamic, solvent-dependent equilibrium.

-

The "Open" Form: this compound. Typically favored in high-pH aqueous environments or in the presence of strong Lewis bases.

-

The "Closed" Form: 5-Chlorobenzoxaborole. This is the thermodynamically favored pharmacophore in solid state and non-aqueous solvents (DMSO, Acetone).

The Bottom Line: The most diagnostic NMR marker is the benzylic methylene proton (

Mechanistic Context: The Cyclization Equilibrium

To interpret the NMR, one must understand the chemical transformation. The reaction is a reversible dehydration where the pendant hydroxymethyl group attacks the electrophilic boron center.

Diagram 1: Equilibrium Pathway

The following diagram illustrates the reversible cyclization and the role of water/solvent in driving the species distribution.

Caption: The dehydration of the open boronic acid (left) leads to the cyclic benzoxaborole (right). In dry DMSO-d6, the equilibrium shifts strongly to the right.

Detailed 1H NMR Analysis

Diagnostic Signal Comparison

The table below summarizes the key chemical shifts (

| Signal Identity | Open Form (Boronic Acid) | Closed Form (Benzoxaborole) | Mechanistic Cause | |

| Benzylic | 4.50 – 4.65 ppm (s or d) | 4.95 – 5.10 ppm (s) | +0.45 ppm | Ring strain and electron withdrawal by the cyclic B-O bond. |

| Boron | ~8.0 – 8.5 ppm (Broad, 2H) | 9.0 – 9.4 ppm (Sharp/Broad, 1H) | Downfield | Acidity change; the cyclic B-OH is typically more acidic and deshielded. |

| Aromatic Protons | 7.3 – 7.8 ppm | 7.4 – 7.9 ppm | Minor | Slight changes in ring current due to planarization of the heterocyclic ring. |

| Hydroxyl (Alcohol) | ~5.0 – 5.2 ppm (t, | Absent | N/A | The alcohol proton is lost as water during cyclization. |

Solvent Effects (Critical Variable)

-

DMSO-

: Favors the Closed form. The spectrum usually shows a clean singlet for the -

/

Experimental Protocols

Protocol A: Determining Purity and Form

Objective: Confirm if the synthesized batch is the benzoxaborole or the open acid.

-

Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of dry DMSO-

. (Avoid "wet" DMSO, as water promotes ring opening). -

Acquisition: Run a standard proton scan (16 scans,

= 1.0s). -

Analysis:

-

Check the region 4.9 – 5.1 ppm . A strong singlet here indicates the Cyclic form.

-

Check the region 4.5 – 4.7 ppm . A peak here (often a doublet if coupling to OH is preserved, or a singlet) indicates the Open form.

-

Integration: Integrate the B-OH peak (usually >9.0 ppm). If it integrates to 1H relative to the aromatic signals, it confirms the cyclic mono-hydroxyl species.

-

Protocol B: The "Water Titration" Validation

Objective: Prove the dynamic equilibrium (Self-Validating Experiment).

-

Take the DMSO-

sample from Protocol A (showing the cyclic form at ~5.0 ppm). -

Add 20

L of -

Shake and re-acquire the spectrum.

-

Observation:

-

The B-OH signal (9.2 ppm) will broaden or disappear (exchange with D).

-

The Benzylic

peak may shift slightly upfield or broaden as the equilibrium is perturbed toward the open form. -

Note: Complete hydrolysis usually requires high water content or pH adjustment, but a shift confirms the lability of the B-O bond.

-

Decision Logic for Spectral Assignment

Use the following logic flow to assign your spectrum definitively.

Diagram 2: Spectral Assignment Decision Tree